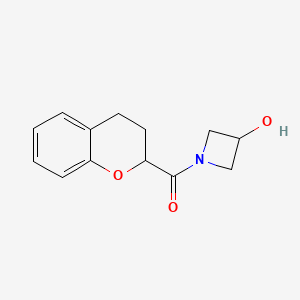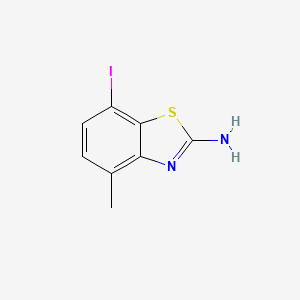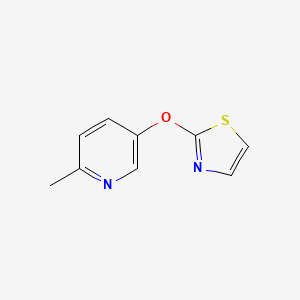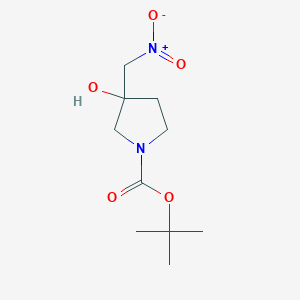
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol, also known as 1-(3,4-dihydro-2H-pyrano[2,3-b]pyran-2-yl)azetidin-3-ol, is a novel compound that has been studied for its potential applications in various fields of scientific research. This compound has recently been synthesized and its mechanism of action and biochemical and physiological effects are being studied.
Scientific Research Applications
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has been studied for its potential applications in various fields of scientific research. It has been proposed as a potential anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has been studied as an anti-inflammatory agent, as well as a potential treatment for Alzheimer's disease and Parkinson's disease. Furthermore, it has been studied for its potential applications in the fields of neuroprotection, neurodegeneration and neuroregeneration.
Mechanism of Action
The mechanism of action of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol is not yet fully understood. However, it is believed to act as an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Additionally, it is believed to act as an antioxidant, which may explain its anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol have been studied in various cell culture and animal models. In cell culture models, it has been shown to inhibit the growth of cancer cells and reduce inflammation. In animal models, it has been shown to reduce inflammation and protect against neurodegeneration and neuroregeneration. Additionally, it has been shown to reduce oxidative stress and improve cognitive function.
Advantages and Limitations for Lab Experiments
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol has several advantages and limitations for use in laboratory experiments. The advantages of using this compound include its low toxicity and its ability to inhibit the growth of cancer cells and reduce inflammation. Additionally, it has been shown to reduce oxidative stress and improve cognitive function. The main limitation of using this compound is its lack of specificity, as it can affect multiple targets and pathways.
Future Directions
The future directions for 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol are numerous. Further research is needed to fully understand the mechanism of action and the biochemical and physiological effects of this compound. Additionally, further research is needed to develop more specific and targeted treatments for various diseases and conditions. Furthermore, further research is needed to explore the potential applications of this compound in the fields of neuroprotection, neurodegeneration, and neuroregeneration. Finally, further research is needed to explore the potential of this compound in the development of new drugs and therapies.
Synthesis Methods
1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-Dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol can be synthesized by a two-step synthesis process. The first step involves the condensation of 4-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone. This is followed by the reaction of the 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-yl)ethanone with sodium azide to form 1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-ol(3,4-dihydro-2H-1-(3,4-dihydro-2H-1-benzopyran-2-carbonyl)azetidin-3-olbenzopyran-2-carbonyl)azetidin-3-ol.
properties
IUPAC Name |
3,4-dihydro-2H-chromen-2-yl-(3-hydroxyazetidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c15-10-7-14(8-10)13(16)12-6-5-9-3-1-2-4-11(9)17-12/h1-4,10,12,15H,5-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LATDIXBHPZUGQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2OC1C(=O)N3CC(C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Chroman-2-yl(3-hydroxyazetidin-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[2-hydroxy-2-(thiophen-3-yl)ethyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B6432049.png)

![4-[4-(4-methoxyphenyl)-1H-pyrazol-3-yl]morpholine](/img/structure/B6432057.png)
![1-{1-[(2E)-3-(2-fluorophenyl)prop-2-enoyl]piperidin-4-yl}-3-methylimidazolidine-2,4-dione](/img/structure/B6432061.png)
![1-{1-[(2E)-but-2-enoyl]piperidin-4-yl}-3-(2-methoxyethyl)imidazolidine-2,4-dione](/img/structure/B6432066.png)
![4-[(4-tert-butylbenzenesulfonamido)methyl]-N,N-dimethylpiperidine-1-sulfonamide](/img/structure/B6432068.png)
![3-methoxy-1-[(thiophen-3-yl)methyl]piperidine](/img/structure/B6432076.png)
![(2E)-3-(furan-2-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]prop-2-en-1-one](/img/structure/B6432102.png)
![1-{[1-(4-bromobenzenesulfonyl)azetidin-3-yl]methyl}pyrrolidine-2,5-dione](/img/structure/B6432108.png)
![3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-[3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]propan-1-one](/img/structure/B6432115.png)
![8-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazole-5-carbonyl]-3-(1H-1,2,4-triazol-1-yl)-8-azabicyclo[3.2.1]octane](/img/structure/B6432125.png)